molecular formula C13H7NOS B574508 [1]Benzofuro[3,2-e][1,3]benzothiazole CAS No. 185840-25-9

[1]Benzofuro[3,2-e][1,3]benzothiazole

Cat. No.: B574508
CAS No.: 185840-25-9
M. Wt: 225.265
InChI Key: UQVILOYCPUSGAR-UHFFFAOYSA-N
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Description

[1]Benzofuro[3,2-e][1,3]benzothiazole is a fused heterocyclic compound featuring a benzofuran ring system linked to a benzothiazole moiety. This structure combines electron-rich aromatic systems (furan and thiazole) with a planar fused-ring framework, making it of interest in both pharmacological and materials science research.

Properties

CAS No.

185840-25-9

Molecular Formula

C13H7NOS

Molecular Weight

225.265

IUPAC Name

[1]benzofuro[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C13H7NOS/c1-2-4-9-8(3-1)12-10(15-9)5-6-11-13(12)14-7-16-11/h1-7H

InChI Key

UQVILOYCPUSGAR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC4=C3N=CS4

Synonyms

Benzofuro[3,2-e]benzothiazole (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Influences on Activity

Compound Class Key Structural Features Biological/Material Activity Mechanistic Insight
This compound Fused benzofuran-benzothiazole Hypothesized anticonvulsant/antimicrobial Rigid planar structure may enhance DNA intercalation or enzyme inhibition.
Benzofuro-diazepines Diazepine ring with substituents Anticonvulsant (e.g., 4b) Electron-withdrawing groups enhance dipole interactions with neuronal ion channels.
Homodrimane-benzothiazoles Terpene + benzothiazole Antimicrobial Hydrophobic terpene backbone may disrupt microbial membranes.
Benzofuro-pyrimidines Pyrimidine + nitrile groups Organic electronics Electron-deficient rings improve charge transport in OLEDs.

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